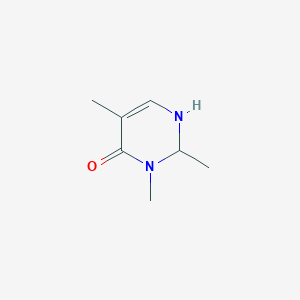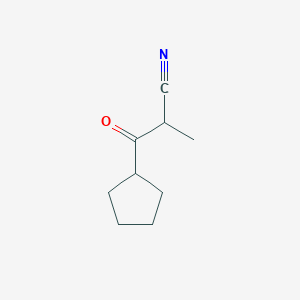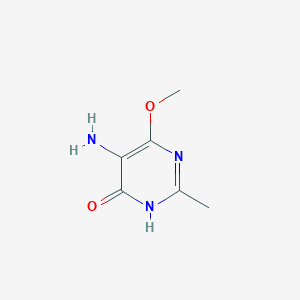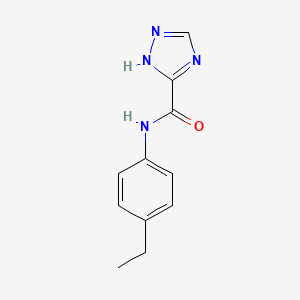![molecular formula C8H9N3OS B13097108 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine typically involves the reaction of 5-ethoxy-2-nitroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiadiazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and amine derivatives. These products can have enhanced pharmacological properties and are useful in further research and development .
Applications De Recherche Scientifique
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyl-1,3,4-thiadiazol-2-amine: Known for its acetylcholinesterase inhibition activity.
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole: Exhibits anticancer activity.
2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine: Used in the synthesis of thiadiazole derivatives with antimicrobial properties.
Uniqueness
5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine stands out due to its unique ethoxy group, which can enhance its solubility and bioavailability.
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
5-ethoxy-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C8H9N3OS/c1-2-12-6-4-3-5-8(7(6)9)11-13-10-5/h3-4H,2,9H2,1H3 |
Clé InChI |
PXIJZARKDNBYSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=NSN=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


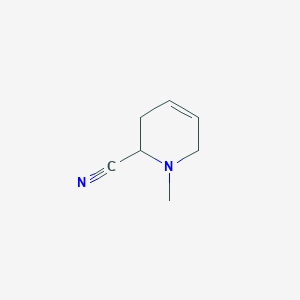
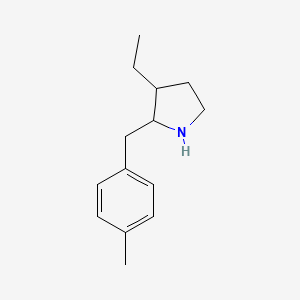
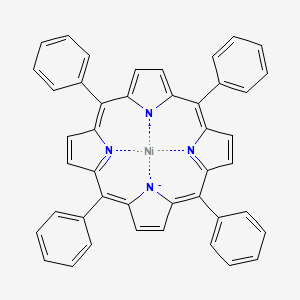
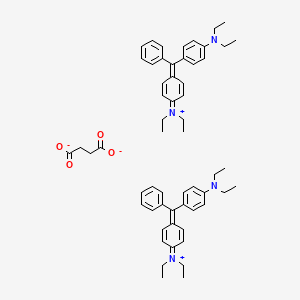
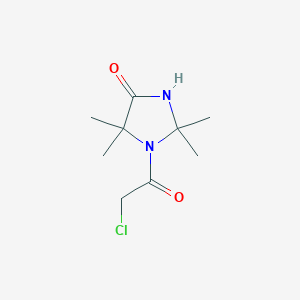
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
